molecular formula C8H8O2S B6234007 (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 161813-94-1

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6234007
CAS No.: 161813-94-1
M. Wt: 168.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a thiophene group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a thiophene derivative followed by carboxylation. One common method is the reaction of thiophene with a cyclopropane precursor under conditions that promote the formation of the cyclopropane ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.

Scientific Research Applications

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and thiophene group can engage in specific binding interactions, influencing the activity of the target molecule. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the cyclopropane ring, making it less rigid and potentially less selective in binding interactions.

    Cyclopropane-1-carboxylic acid: Lacks the thiophene group, reducing its potential for electronic interactions.

    2-(Thiophen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring, affecting its reactivity and binding properties.

Uniqueness

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the rigid cyclopropane ring and the electron-rich thiophene group. This combination provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

161813-94-1

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.